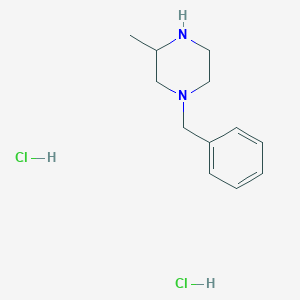

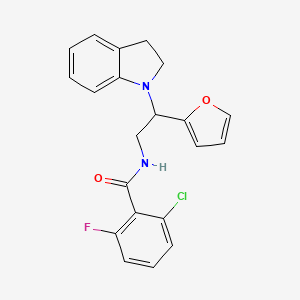

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is a compound that can be associated with the broader class of N-sulfonyl derivatives of amino acids. These compounds have been studied for their potential biological activities and their role as intermediates in chemical synthesis. For instance, N-sulfonyl derivatives have been explored as inhibitors of enzymes like aldose reductase , as well as antagonists at the glycine-site of NMDA and AMPA receptors . Although the specific compound N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine is not directly mentioned in the provided papers, the general chemical behavior and properties of N-sulfonyl derivatives can be inferred from related studies.

Synthesis Analysis

The synthesis of N-sulfonyl derivatives typically involves the reaction of amino acids or their esters with sulfonyl chlorides. For example, the methyl esters of amino acids have been transformed into arylsulfonamido esters using arylsulfonyl chlorides in a mixture of solvents such as THF/DMF, with sodium carbonate as a base . This method could potentially be adapted for the synthesis of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine by using the appropriate sulfonyl chloride and glycine derivative under similar reaction conditions.

Molecular Structure Analysis

The molecular structure of N-sulfonyl derivatives is characterized by the presence of a sulfonyl group attached to the nitrogen atom of an amino acid or its derivative. The sulfonyl group can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular structure of such compounds is often elucidated using crystal structure analysis and NMR spectroscopy .

Chemical Reactions Analysis

N-sulfonyl amino acid derivatives participate in various chemical reactions. They can undergo substitution reactions, where the sulfonyl group serves as a leaving group, or they can act as antagonists at receptor sites by mimicking the structure of natural ligands . The reactivity of these compounds can be further modified by the presence of substituents on the aromatic ring or the sulfonyl group, which can alter the electronic and steric properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfonyl derivatives are influenced by their molecular structure. These compounds typically exhibit increased acidity compared to normal amino acids due to the electron-withdrawing effect of the sulfonyl group . They may also show enhanced solubility in polar solvents and increased stability in certain conditions, although they can be sensitive to hydrolysis and oxidation . The specific properties of N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine would need to be determined experimentally, but it is likely to share some characteristics with other N-sulfonyl amino acid derivatives.

科学的研究の応用

Factor Xa Inhibitors Development : A study by Kohrt et al. (2006) discusses the identification of potent glycine and related amino acid-based series of Factor Xa inhibitors, which include a neutral P1 chlorophenyl pharmacophore. These inhibitors have shown potential for enhanced oral bioavailability (Kohrt et al., 2006).

Glycine-Site NMDA and AMPA Antagonists : Hays et al. (1993) synthesized N-Phenylsulfonyl and N-methylsulfonyl derivatives of specific compounds, characterizing them as antagonists at the glycine-site of the NMDA receptor and AMPA receptor (Hays et al., 1993).

Herbicide Transport in Agriculture : Malone et al. (2004) used lysimeters to investigate the leaching of herbicides, including glyphosate (N-(phosphonomethyl)-glycine), under various conditions. This study is significant for understanding the environmental impact of agricultural practices (Malone et al., 2004).

Glycine N-Methyltransferase Characterization : Heady and Kerr (1973) purified and characterized glycine N-methyltransferase, an enzyme that methylates glycine to yield sarcosine, providing insights into its biochemical properties (Heady & Kerr, 1973).

Amino Acid Derivatives Synthesis : Penso et al. (2003) discussed the transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into 2-arylsulfonamido esters, showing potential applications in chemical synthesis (Penso et al., 2003).

Metal Interaction Studies : Gavioli et al. (1991) explored the interactions of N-(phenylsulfonyl)glycine and N-(tolylsulfonyl)glycine with metals like Cd 2+ and Zn 2+, contributing to the understanding of metal-amino acid interactions (Gavioli et al., 1991).

Sulfonylurea Herbicides in Agriculture : Scheel and Casida (1985) investigated the effects of sulfonylurea herbicides on soybean cells, providing insights into the herbicide’s mode of action and potential environmental impacts (Scheel & Casida, 1985).

Betaine Synthesis Study : Waditee et al. (2003) isolated and characterized N-methyltransferases from a halotolerant cyanobacterium, which catalyze betaine synthesis from glycine, highlighting its role in stress responses (Waditee et al., 2003).

Crystal Structure Analysis : Qin-hua (2002) reported on the synthesis and crystal structure of methyl-p-tolysulfonyl-glycine, contributing to structural chemistry knowledge (Gong Qin-hua, 2002).

Enantioselective Hydrolysis : Fadnavis et al. (2008) used immobilized penicillin G acylase to resolve racemic 2-chlorophenyl glycine, demonstrating its potential in producing enantiomerically pure compounds (Fadnavis et al., 2008).

特性

IUPAC Name |

2-(2-chloro-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGIEIMAGBLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

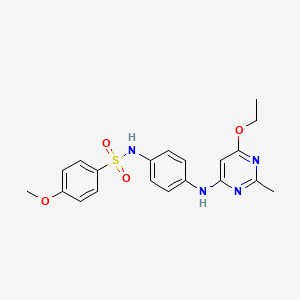

![4-{2-Cyano-2-[(2-hydroxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2507428.png)

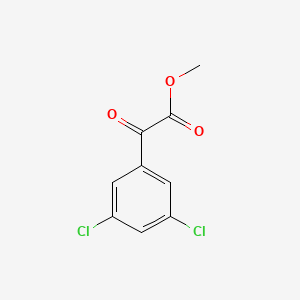

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2507429.png)

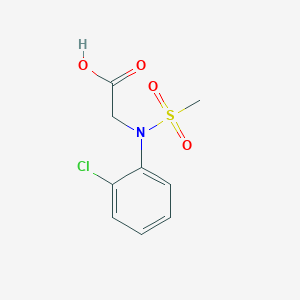

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

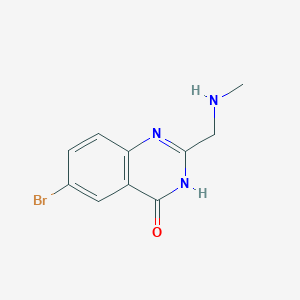

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)